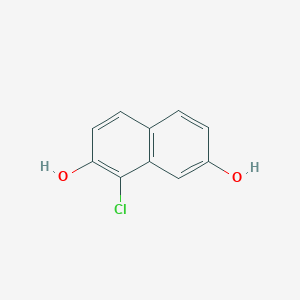

1-Chloronaphthalene-2,7-diol

Beschreibung

Contextualization of Naphthalenediol Derivatives in Contemporary Organic Chemistry

Naphthalenediol derivatives, characterized by a naphthalene (B1677914) core bearing two hydroxyl (-OH) groups, are pivotal intermediates and building blocks in modern organic chemistry. drugbank.comresearchgate.net The position of these hydroxyl groups on the naphthalene rings significantly influences the molecule's chemical reactivity and physical properties. For instance, 2,7-naphthalenediol is a known raw material for synthesizing sulfonic acid compounds and divinyl naphthalene compounds. researchgate.net

These diols serve as precursors for a variety of more complex molecules. researchgate.netontosight.ai Their hydroxyl groups can be readily converted into other functional groups, enabling the construction of intricate molecular architectures. Research has shown that naphthalenediol derivatives are valuable in the preparation of monomers for high-carbon materials and have been used in the synthesis of biologically relevant molecules like splitomicin (B548557) analogues. samaterials.comchemicalbull.com The versatility of naphthalenediols makes them a subject of ongoing research for applications ranging from pharmaceuticals to materials science. ontosight.aiontosight.ai

Significance of Halogenated Naphthalene Scaffolds in Chemical Synthesis and Materials Science

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the naphthalene scaffold dramatically expands its synthetic utility and opens avenues for new materials with unique properties. dergipark.org.tr Halogenated naphthalenes are crucial synthetic derivatives because the carbon-halogen bond provides a reactive site for a multitude of chemical transformations. dergipark.org.tr This "handle" allows for further functionalization through various coupling and substitution reactions, making them key starting materials in synthetic chemistry. dergipark.org.tr

In materials science, the stability and load-bearing properties of halogenated naphthalene derivatives make them valuable in the field of organic optoelectronics. dergipark.org.tr The presence and position of halogens can influence the electronic properties of the naphthalene system, impacting its performance in devices. Furthermore, halogen bonding, a non-covalent interaction involving a halogen atom, is an emerging tool in crystal engineering and the design of supramolecular assemblies. acs.org The ability to precisely control the placement of halogens on the naphthalene core is a key area of research, with methods like regioselective benzannulation of haloalkynes enabling the synthesis of complex polyheterohalogenated naphthalenes. researchgate.net

Overview of Research Trajectories Pertaining to 1-Chloronaphthalene-2,7-diol and Related Systems

Research specifically targeting this compound and its closely related analogues has explored its synthesis and reactivity. Studies on the halogenation of naphthalene-2,7-diol have detailed methods for the preparation of its chlorinated and brominated derivatives. For example, this compound can be synthesized by the direct chlorination of naphthalene-2,7-diol. rsc.org

Further research has investigated the subsequent halogenation of these compounds. For instance, the bromination of this compound yields 6-bromo-1-chloronaphthalene-2,7-diol. rsc.org These studies are crucial for understanding the directing effects of existing substituents on the naphthalene ring, which is fundamental knowledge for the rational design and synthesis of more complex, polysubstituted naphthalene derivatives. The effect of the 1-chloro substitution on the mesomorphic properties of liquid crystals based on a naphthalene-2,7-diol core has also been a subject of investigation, demonstrating the compound's relevance in materials science. researchgate.net

The exploration of these halogenated naphthalenediols contributes to a deeper understanding of structure-property relationships in aromatic systems and provides a platform for the development of novel functional materials and complex molecular architectures.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

2954-74-7 |

|---|---|

Molekularformel |

C10H7ClO2 |

Molekulargewicht |

194.61 g/mol |

IUPAC-Name |

1-chloronaphthalene-2,7-diol |

InChI |

InChI=1S/C10H7ClO2/c11-10-8-5-7(12)3-1-6(8)2-4-9(10)13/h1-5,12-13H |

InChI-Schlüssel |

QVHYAZHFOLHEBE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC2=C1C=CC(=C2Cl)O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Chloronaphthalene 2,7 Diol and Its Derivatized Analogues

Precursor-Based Synthetic Pathways to 1-Chloronaphthalene-2,7-diol

The direct synthesis of this compound often begins with the manipulation of the naphthalene-2,7-diol core.

Chlorination Reactions of Naphthalene-2,7-diol

The direct chlorination of naphthalene-2,7-diol is a primary method to introduce a chlorine atom onto the naphthalene (B1677914) ring. When naphthalene-2,7-diol is treated with sulfuryl chloride in a suitable solvent like chloroform (B151607), this compound is formed. rsc.org Further chlorination can lead to the formation of 1,8-dichloronaphthalene-2,7-diol. rsc.org The reaction conditions, including the stoichiometry of the chlorinating agent and the reaction time, are crucial in controlling the degree of chlorination.

For instance, treating a chloroform solution of naphthalene-2,7-diol with sulfuryl chloride can yield the 1-chloro-diol. rsc.org The product can then be purified through crystallization techniques. rsc.org

Halogenation of Halogenated Naphthalene-2,7-diol Precursors

An alternative approach involves the halogenation of an already halogenated naphthalene-2,7-diol. For example, 6-bromo-1-chloronaphthalene-2,7-diol can be synthesized through two main pathways: the bromination of this compound or the chlorination of 1-bromonaphthalene-2,7-diol. rsc.orgresearchgate.net

In the first method, this compound is treated with bromine in chloroform to yield 6-bromo-1-chloronaphthalene-2,7-diol. rsc.org Conversely, the chlorination of 1-bromonaphthalene-2,7-diol can also produce the same compound. rsc.orgresearchgate.net These cross-halogenation reactions demonstrate the feasibility of introducing different halogens stepwise to achieve specific substitution patterns.

Table 1: Synthesis of 6-Bromo-1-chloronaphthalene-2,7-diol

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Bromine in Chloroform | 6-Bromo-1-chloronaphthalene-2,7-diol | rsc.org |

| 1-Bromonaphthalene-2,7-diol | Sulfuryl Chloride | 6-Bromo-1-chloronaphthalene-2,7-diol | rsc.orgresearchgate.net |

Regioselective Synthesis of Substituted Naphthalene-2,7-diol Cores

Achieving specific substitution patterns on the naphthalene-2,7-diol core requires regioselective synthetic methods. This is particularly important for creating derivatives with tailored properties for applications such as liquid crystals.

Directed Synthesis of 1-Substituted Naphthalene-2,7-diol Derivatives

The synthesis of 1-substituted naphthalene-2,7-diol derivatives, where the substituent can be a methyl, cyano, or chloro group, has been explored for its impact on mesomorphic properties. researchgate.net These syntheses often involve multi-step sequences starting from readily available naphthalene derivatives. The introduction of a substituent at the 1-position influences the electronic and steric characteristics of the molecule, which in turn affects its self-assembly into liquid crystalline phases. researchgate.net

Specific Synthesis of 6-Bromo-1-chloronaphthalene-2,7-diol

As previously mentioned, the synthesis of 6-bromo-1-chloronaphthalene-2,7-diol is a key example of the regioselective halogenation of the naphthalene-2,7-diol core. rsc.orgresearchgate.net The ability to introduce bromine and chlorine atoms at specific positions highlights the control that can be exerted over the substitution pattern. This control is essential for the systematic study of structure-property relationships in these compounds.

Mechanistic Investigations in Naphthalene Synthesis Relevant to this compound

The orientation of halogenation on the naphthalene-2,7-diol ring is governed by the directing effects of the hydroxyl groups and the existing halogen substituents. The hydroxyl groups are activating and ortho-, para-directing. In the case of naphthalene-2,7-diol, the positions most susceptible to electrophilic attack are the 1, 3, 6, and 8 positions.

The formation of this compound from the chlorination of naphthalene-2,7-diol is consistent with these directing effects. rsc.org When a halogen is already present, as in this compound, the subsequent bromination to form 6-bromo-1-chloronaphthalene-2,7-diol indicates that the position para to the second hydroxyl group is still reactive. rsc.org

Mechanistic studies also consider the interplay of steric and electronic factors. For instance, the formation of the 1,8-dichloro derivative upon further chlorination suggests that after the initial chlorination at the 1-position, the 8-position becomes the next most favorable site for electrophilic attack. rsc.org These investigations into reaction mechanisms are crucial for predicting and controlling the outcomes of synthetic reactions involving the naphthalene-2,7-diol scaffold.

Stobbe Condensation Approaches to Methoxynaphthalene Derivatives

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that condenses aldehydes or ketones with succinic acid esters using a strong base. unacademy.com This method is particularly effective for producing alkylidene succinic acids or their corresponding esters, which are valuable intermediates in the synthesis of polysubstituted naphthalenes and their analogues. unacademy.comresearchgate.net The reaction typically requires a stoichiometric amount of a metal alkoxide base, such as sodium ethoxide or potassium tert-butoxide, and results in the formation of a half-ester salt. unacademy.com

Recent studies have demonstrated the synthesis of a novel series of methoxynaphthalene derivatives utilizing the Stobbe condensation as a key step. researchgate.netbond.edu.au In a typical sequence, a substituted benzaldehyde (B42025) or ketone is treated with diethyl succinate (B1194679) in the presence of a base. connectjournals.com The resulting product can then undergo further transformations, such as esterification and cyclization, to yield the targeted naphthalene core. connectjournals.comresearchgate.net The versatility of the Stobbe condensation allows for the incorporation of various substituents onto the aromatic ring, making it a foundational method for producing precursors to complex naphthalene derivatives. researchgate.net

Table 1: Examples of Stobbe Condensation Reactants

| Carbonyl Compound | Succinic Ester Derivative | Base | Intermediate Product Type |

| Propiophenone | Diethyl succinate | Stannic chloride | Methoxynaphthalene precursor researchgate.net |

| Substituted Aldehyde | Diethyl succinate | Sodium ethoxide | Acid intermediate connectjournals.com |

| Substituted Ketone | Dimethyl succinate | Potassium tert-butoxide | Alkylidene succinic acid unacademy.com |

Diels-Alder Cycloaddition Reactions for Naphthalene Construction

The Diels-Alder reaction is a cornerstone of synthetic chemistry, involving a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. This electrocyclic reaction is highly valuable for constructing the core structure of naphthalene derivatives. A common strategy involves the reaction of a suitable diene with an aryne, a highly reactive and electron-deficient intermediate. rsc.orgresearchgate.net The subsequent cycloaddition and aromatization steps lead to the formation of the naphthalene ring system.

For instance, 2-pyrones have been effectively used as dienes in reactions with arynes generated from o-silylaryl triflates. rsc.org This process proceeds through a Diels-Alder reaction followed by a decarboxylative aromatization to yield multisubstituted naphthalenes. rsc.org Similarly, isobenzofurans can serve as the diene component, reacting with dienophiles to produce naphthalene adducts that can be further modified. acs.org The efficiency and selectivity of the Diels-Alder reaction can be influenced by the electronic nature of the substituents on both the diene and the dienophile.

A specialized variant, the dehydrogenative dehydro-Diels-Alder (DDDA) reaction, utilizes styrenyl derivatives to afford cyclopenta[b]naphthalene products through a microwave-assisted intramolecular process. This method provides access to naphthalene compounds that are not easily synthesized via other routes.

Table 2: Diels-Alder Reaction Components for Naphthalene Synthesis

| Diene | Dienophile | Key Feature | Resulting Structure |

| 2-Pyrone | Aryne (from o-silylaryl triflate) | Decarboxylative aromatization | Multisubstituted naphthalene rsc.org |

| 1,3-Diarylbenzo[c]furan | Tetrathiafulvalene (TTF) | Acid-mediated cleavage | 1,4-Diaryl substituted naphthalene acs.org |

| Naphthalene | N-phenylmaleimide | Catalysis with Gallium chloride | Exo-adduct semanticscholar.org |

| Styrenyl-yne | (intramolecular) | Microwave-assisted dehydrogenation | Cyclopenta[b]naphthalene |

Ionic Liquid-Mediated Protocols for Naphthalene Synthesis

Ionic liquids (ILs) are salts with low melting points that are gaining prominence as environmentally benign solvents and catalysts in organic synthesis. core.ac.uk Their unique properties, such as low volatility, high thermal stability, and tunable solvent power, make them attractive alternatives to traditional volatile organic solvents. core.ac.ukacs.org

In the context of naphthalene synthesis, ionic liquids can serve as both the reaction medium and the catalyst. For example, a basic ionic liquid like 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmIm]OH) has been shown to efficiently promote one-pot, three-component condensation reactions to produce highly substituted heterocycles at room temperature. researchgate.net This approach avoids the use of hazardous organic solvents and allows for the recycling of the ionic liquid. researchgate.net

Supported Ionic Liquid Phase (SILP) systems, where an ionic liquid is adsorbed onto a porous support, have also been developed. mdpi.com These materials combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation and recycling). SILP systems have been employed in hydrogenation reactions of naphthalene and in the synthesis of various naphthalene-based structures. mdpi.com Furthermore, novel ionic liquids based on a naphthalene sulfonate anion have been designed, demonstrating their potential as functional materials in various chemical applications. frontiersin.org

Table 3: Applications of Ionic Liquids in Naphthalene-Related Synthesis

| Ionic Liquid System | Application | Advantage |

| [bmIm]OH | Catalyst for one-pot multi-component reactions | Room temperature, high yield, recyclable researchgate.net |

| Supported Ionic Liquid Phase (SILP) | Hydrogenation of naphthalene | Recyclable catalyst, use of nonpolar solvents mdpi.com |

| [DEIm][PF6]@MOF-5 | Heterogeneous catalyst | Highly effective and recyclable acs.org |

| Naphthalene Sulfonate Anion ILs | Surfactant applications | High thermal stability, water soluble frontiersin.org |

Metal-Free Methodologies for Naphthalene Derivative Preparation

While many syntheses of naphthalene derivatives rely on transition-metal catalysts, there is a growing interest in developing metal-free methodologies to reduce cost and environmental impact. researchgate.netthieme-connect.com These approaches often utilize alternative activation strategies to facilitate the desired transformations.

One notable metal-free method involves an electrochemical strategy for the [4+2] annulation-rearrangement-aromatization of styrenes. nih.gov This process does not require metals or chemical oxidants, proceeding under mild conditions to generate functionalized naphthalene derivatives. The key intermediate is a dehydrodimer formed via a [4+2] cycloaddition, which then undergoes oxydehydrogenation and rearrangement. nih.gov

Another approach employs iodonium (B1229267) ions to trigger a regioselective cyclization of o-alkynyl-substituted carbonyl compounds with alkynes or alkenes at room temperature. acs.org This protocol provides a facile, metal-free route to 1-iodonaphthalene (B165133) derivatives and related naphthyl ketones. acs.org Additionally, a transition-metal-free synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) has been developed starting from naphthalene via Birch reduction and subsequent reactions involving in-situ generated dichlorocarbene, demonstrating a cost-effective and modular approach. kafkas.edu.tr

Table 4: Comparison of Metal-Free Synthetic Methods for Naphthalenes

| Method | Key Reagents | Conditions | Product Type |

| Electrochemical Annulation | Styrenes | Electrolysis, mild conditions | Multi-substituted naphthalenes nih.gov |

| Iodonium-Mediated Cycloaddition | o-Alkynylbenzaldehydes, alkynes, HBF4 | Room temperature | 1-Iodonaphthalene derivatives acs.org |

| BCl3-Mediated Cyclization | α-substituted o-alkynylstyrenes | Boron trichloride, mild conditions | Boron-functionalized naphthalenes researchgate.net |

| Dichlorocarbene Ring Opening | 1,4-Dihydronaphthalene, Chloroform, t-BuOK | In-situ carbene generation | Brominated naphthalene derivative kafkas.edu.tr |

Intramolecular Aryne Trapping Reactions for Polyarene Synthesis

Arynes are extremely reactive intermediates that are widely used in the synthesis of complex aromatic compounds. rsc.org Their generation under mild conditions, often from ortho-(trimethylsilyl)aryl triflates, has expanded their utility in modern organic synthesis. rsc.orgijraset.com One powerful application of aryne chemistry is in intramolecular trapping reactions, where an aryne intermediate is captured by a tethered nucleophile or π-system within the same molecule to construct polycyclic aromatic hydrocarbons (PAHs). rsc.org

A novel intramolecular aryne trapping reaction has been described involving the generation of a 5-phenyl-substituted 3-phenanthryne intermediate. rsc.org This process leads to the formation of complex, sterically congested polyarenes. The development of precursors for diyne synthons, such as 1,7-naphthodiyne, provides a platform for generating two aryne functionalities on a naphthalene core. rsc.orgrsc.org This allows for sequential or simultaneous reactions to build intricate, non-linearly fused PAHs, including helicenes and angularly fused acenes. rsc.org These methods showcase the potential of aryne chemistry to rapidly assemble complex molecular architectures that would be challenging to create using traditional synthetic routes. researchgate.netijraset.com

Reaction Mechanisms and Derivatization Strategies of 1 Chloronaphthalene 2,7 Diol Systems

Mechanistic Studies of Halogenation Reactions on Naphthalene-2,7-diol Scaffolds

Halogenation of naphthalene-2,7-diol is a key transformation for introducing functional handles that can be used in subsequent reactions. The regioselectivity of these reactions is governed by the directing effects of the hydroxyl groups and the inherent reactivity of the naphthalene (B1677914) core.

The hydroxyl groups of naphthalene-2,7-diol are activating, ortho-, para-directing substituents. This electronic influence dictates the positions at which electrophilic substitution, such as chlorination, will occur. Direct chlorination of naphthalene-2,7-diol can lead to multiple products. For instance, dichlorination of naphthalene-2,7-diol has been shown to yield the 1,8-dichloro derivative researchgate.net.

When a halogen is already present on the ring, it influences the position of subsequent halogenation. For example, the chlorination of 1-bromonaphthalene-2,7-diol results in the formation of 6-bromo-1-chloronaphthalene-2,7-diol researchgate.net. This outcome suggests that the directing effects of the two hydroxyl groups and the existing bromine atom guide the incoming chlorine to the C-6 position. Further chlorination of 1,3-dibromonaphthalene-2,7-diol (B8644462) can produce 3-bromo-1,8-dichloro- and 3,6-dibromo-1,8-dichloro-naphthalene-2,7-diol researchgate.net.

Table 1: Regioselectivity in Chlorination of Naphthalene-2,7-diol and its Derivatives

| Starting Material | Product(s) | Reference |

|---|---|---|

| Naphthalene-2,7-diol | 1,8-Dichloronaphthalene-2,7-diol | researchgate.net |

| 1-Bromonaphthalene-2,7-diol | 6-Bromo-1-chloronaphthalene-2,7-diol | researchgate.net |

Similar to chlorination, the bromination of naphthalene-2,7-diol derivatives is a regioselective process. The hydroxyl groups strongly direct the incoming electrophile. Selective bromination of 2,7-dihydroxynaphthalene (B41206) at the 1- and 8-positions has been achieved researchgate.netacs.org. This is a crucial step for synthesizing precursors for cross-coupling reactions.

The bromination of an already chlorinated scaffold, such as 1-chloronaphthalene-2,7-diol, has been demonstrated to yield 6-bromo-1-chloronaphthalene-2,7-diol researchgate.net. This indicates that the C-6 position is highly activated towards electrophilic attack. In the case of 1,8-dichloronaphthalene-2,7-diol, mono- and di-bromination occur at the 3- and 3,6-positions, respectively researchgate.net. The regioselectivity is a result of the combined electronic effects of the hydroxyl and chloro substituents.

Table 2: Regioselectivity in Bromination of Naphthalene-2,7-diol Derivatives

| Starting Material | Reagent/Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 2,7-Dihydroxynaphthalene | N-Bromosuccinimide (NBS), Pyridine, Dichloromethane, Reflux | 1,8-Dibromo-2,7-dihydroxynaphthalene | - | acs.org |

| This compound | Bromine | 6-Bromo-1-chloronaphthalene-2,7-diol | - | researchgate.net |

Regioselectivity in Chlorination of Naphthalene-2,7-diol

Oxidation Reactions of Naphthalene-2,7-diol and its Alkoxy Derivatives

The oxidation of naphthalene-2,7-diol and its derivatives can lead to various products, including quinones or ring-opened compounds, depending on the oxidant and reaction conditions. Microbial oxidation of naphthols, including naphthalene-2,7-diol, by Pseudomonas fluorescens proceeds through unstable dihydrodiol intermediates that spontaneously dehydrate to form the corresponding aromatic dihydroxynaphthalenes researchgate.netresearchgate.net.

Chemical oxidation can also be employed. For instance, the oxidation of naphthalene derivatives can be achieved using various reagents like potassium permanganate, chromium compounds, or peracids researchgate.net. The oxidation of 2,7-dialkoxy-1,8-dibromonaphthalene is a key step in certain synthetic pathways. Furthermore, biomimetic iron catalysts have been used for the dearomative syn-dihydroxylation of naphthalene derivatives, including those with electron-withdrawing groups, using hydrogen peroxide as the oxidant nih.govacs.org. The oxidation of 2-chloronaphthalene (B1664065) with such a catalyst can yield the corresponding tetraol product acs.org. Diselenides derived from 2,7-dialkoxy-naphthalenes have been shown to be slowly oxidized by hydrogen peroxide to selenolseleninates acs.orgnih.gov.

Cross-Coupling Reactions Involving Naphthalene-2,7-diol Frameworks

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and halogenated naphthalene-2,7-diol derivatives are excellent substrates for these transformations.

The Suzuki cross-coupling reaction is widely used to construct biaryl systems. Halogenated derivatives of naphthalene-2,7-diol are key precursors for these reactions. For example, 2,7-diisopropoxy-1,8-dibromonaphthalene has been successfully coupled with various boronic acids under Suzuki conditions to furnish the corresponding 1,8-diarylnaphthalene systems researchgate.net. This strategy allows for the synthesis of sterically congested and axially chiral molecules.

The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, and a base. The choice of boronic acid and reaction conditions can influence the efficiency and outcome of the coupling. This methodology has been applied to synthesize a variety of 2,7-diaryl derivatives from di-iodinated naphthalene precursors researchgate.net. The development of novel catalytic systems, including those supported on naphthalene-based polymers, continues to enhance the efficiency of Suzuki cross-coupling reactions under mild conditions mdpi.com.

Table 3: Suzuki Cross-Coupling of Naphthalene-2,7-diol Derivatives

| Naphthalene Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2,7-Diisopropoxy-1,8-dibromonaphthalene | Phenylboronic acids | Pd catalyst | 1,8-Diarylnaphthalene | researchgate.net |

| Di-iodinated naphthalene diamide | Arylboronic acids | Suzuki-Miyaura conditions | 2,7-Diarylnaphthalene | researchgate.net |

Functionalization of Naphthalene-2,7-diol Derivatives

Beyond halogenation and cross-coupling, other functionalization methods expand the synthetic utility of the naphthalene-2,7-diol scaffold.

One such method is the Mannich reaction. The aminomethylation of naphthalene-2,7-diol with formaldehyde (B43269) and secondary amines (such as piperidine (B6355638) or N-methylpiperazine) affords the corresponding Mannich bases in high yields researchgate.net. These reactions produce aminomethylated derivatives where the newly introduced group is stabilized by an intramolecular hydrogen bond with the adjacent hydroxyl group researchgate.net.

Another important functionalization is O-alkylation. The hydroxyl groups of naphthalene-2,7-diol can be converted to alkoxy groups, which can alter the solubility and electronic properties of the molecule and serve as protecting groups. For example, 2,7-dihydroxynaphthalene can be O-alkylated using reagents like dimethyl sulfate (B86663) or various alkyl bromides in the presence of a base like K₂CO₃ acs.orgnih.gov. These alkoxy derivatives can then undergo further reactions, such as selective bromination at the 1,8-positions acs.org. This sequential functionalization strategy provides access to a wide range of substituted naphthalene systems. acs.orgacs.org

Regioselective Mono-, Di-, and Trifunctionalization Strategies

The functionalization of this compound is dictated by the directing effects of its existing substituents. The two hydroxyl groups are strongly activating and ortho-, para-directing, while the chlorine atom is deactivating yet also ortho-, para-directing. msu.eduvpscience.orgmsu.edu This combination of electronic influences, coupled with steric considerations, allows for predictable substitution patterns.

Mono-functionalization:

Electrophilic substitution on this compound is anticipated to occur at positions activated by the hydroxyl groups. The most likely position for monosubstitution is the C6 position, which is para to the C7-hydroxyl group and ortho to the C2-hydroxyl group, while being meta to the deactivating chloro group. This is supported by the reported synthesis of 6-bromo-1-chloronaphthalene-2,7-diol via the bromination of this compound. researchgate.net Another potential site for monosubstitution is the C8 position, which is ortho to the C7-hydroxyl group.

Di-functionalization:

Further functionalization can lead to disubstituted products. For instance, after the initial substitution at C6, a second electrophile would likely attack the C3 or C8 position. The dichlorination of the parent naphthalene-2,7-diol yields the 1,8-dichloro derivative, highlighting the reactivity of these peri positions. researchgate.net In the case of this compound, a second halogenation could potentially occur at the C8 position, leading to a 1,8-dihalo derivative.

Trifunctionalization:

Trifunctionalization can be achieved under more forcing conditions or with highly reactive electrophiles. Building upon a disubstituted intermediate, such as 6-bromo-1-chloronaphthalene-2,7-diol, a third substituent could be introduced. For example, the bromination of 1,8-dichloronaphthalene-2,7-diol has been shown to yield 3,6-dibromo-1,8-dichloronaphthalene-2,7-diol, indicating that positions 3 and 6 are susceptible to further electrophilic attack even in a deactivated system. researchgate.net

Derivatization can also occur at the hydroxyl groups. For example, reaction with epichlorohydrin (B41342) can yield epoxy resins, providing a route to polymeric materials. researchgate.net Additionally, aminomethylation reactions with secondary amines and formaldehyde (Mannich reaction) can introduce aminomethyl groups, typically at positions ortho to the hydroxyls, leading to mono- or bis(aminomethylated) products. researchgate.netresearchgate.net

Table 1: Regioselective Functionalization of Naphthalene-2,7-diol Systems

| Starting Material | Reagents and Conditions | Product(s) | Reference(s) |

| Naphthalene-2,7-diol | Dichlorination | 1,8-Dichloronaphthalene-2,7-diol | researchgate.net |

| This compound | Bromination | 6-Bromo-1-chloronaphthalene-2,7-diol | researchgate.net |

| 1-Bromonaphthalene-2,7-diol | Chlorination | 6-Bromo-1-chloronaphthalene-2,7-diol | researchgate.net |

| 1,8-Dichloronaphthalene-2,7-diol | Mono-bromination | 3-Bromo-1,8-dichloronaphthalene-2,7-diol | researchgate.net |

| 1,8-Dichloronaphthalene-2,7-diol | Di-bromination | 3,6-Dibromo-1,8-dichloronaphthalene-2,7-diol | researchgate.net |

| Naphthalene-2,7-diol | Epichlorohydrin | Epoxy resins | researchgate.net |

| Naphthalene-2,7-diol | Secondary amine, Formaldehyde | Aminomethylated derivatives | researchgate.netresearchgate.net |

Isomerization Pathways in Naphthalene-2,7-diol-Based Systems

Isomerization in substituted naphthalenes can occur through various mechanisms, including acid-catalyzed rearrangements and metal-mediated processes. acs.orgnih.govgoogle.com While specific studies on the isomerization of this compound are not extensively documented, potential pathways can be inferred from the behavior of related compounds.

One possible isomerization pathway involves the migration of the chloro substituent. Under acidic conditions, protonation of the naphthalene ring can lead to the formation of a sigma complex, which can then undergo a 1,2-shift of the chlorine atom to an adjacent position. The relative stability of the resulting carbocation intermediates would dictate the feasibility and direction of such a rearrangement.

Another potential pathway is the Jacobsen-type rearrangement, which involves the disproportionation of polyalkyl or polyhalonaphthalenes in the presence of a strong acid. While typically applied to alkylated naphthalenes, a similar migration of the chloro group in this compound under strongly acidic conditions cannot be entirely ruled out.

Furthermore, transition metal complexes have been shown to catalyze the isomerization of substituted naphthalenes. acs.orgfigshare.com These processes often involve the formation of metal-naphthalene π-complexes, which can facilitate the rearrangement of substituents. For instance, η2-naphthalene complexes of osmium have been observed to undergo isomerization in solution, with the ratio of isomers changing over time to reach a dynamic equilibrium. acs.orgfigshare.com Such a mechanism could potentially lead to the isomerization of this compound if subjected to appropriate catalytic conditions.

Spectroscopic and Structural Elucidation of 1 Chloronaphthalene 2,7 Diol and Analogues

Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The FT-IR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation by its specific chemical bonds.

For naphthalene (B1677914) diols, the FT-IR spectrum is characterized by several key absorption bands. In the parent compound, 2,7-naphthalenediol , prominent peaks are observed that correspond to the O-H stretching of the hydroxyl groups, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations are usually found around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring system give rise to sharp peaks in the 1500-1650 cm⁻¹ region. researchgate.netspectrabase.com The C-O stretching and O-H bending vibrations are located in the fingerprint region, between 1000 and 1400 cm⁻¹. researchgate.net

Table 1: Typical FT-IR Absorption Bands for Naphthalenediol Scaffolds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Broad band, indicative of hydroxyl groups |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp peaks |

| C=C Aromatic Ring Stretch | 1500 - 1650 | Multiple sharp bands |

| C-O Stretch | 1200 - 1300 | Strong intensity |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and dynamics of atoms.

The ¹H and ¹³C NMR spectra provide a map of the hydrogen and carbon atoms in a molecule, respectively. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

For 1-chloronaphthalene-2,7-diol , the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The hydroxyl proton signals can be broad and their chemical shift is often concentration and solvent dependent, though they can be confirmed by D₂O exchange. rochester.edu The aromatic region would display a set of multiplets corresponding to the five protons on the naphthalene ring system. The introduction of the chlorine atom at the C1 position and the hydroxyl groups at C2 and C7 breaks the symmetry of the naphthalene core, leading to a complex splitting pattern.

While a dedicated spectrum for this compound is not available, data from its derivatives provide insight. For example, in (1-Chloronaphthalen-2,7-diyl) bis(4-(5-dodecylthiophene-2-carbonyloxy)benzoate), the naphthalene protons appear in the aromatic region from approximately 7.44 to 8.35 ppm. rsc.org The proton at the C8 position, being in the peri position to the chlorine atom, is expected to be significantly influenced.

The ¹³C NMR spectrum of this compound would show ten distinct signals for the carbon atoms of the naphthalene ring. The carbons bearing the hydroxyl groups (C2 and C7) would be shifted downfield to the ~150-160 ppm region. The carbon attached to the chlorine atom (C1) would also exhibit a characteristic chemical shift, typically in the range of 125-135 ppm. The remaining carbon signals would appear in the usual aromatic region of ~110-140 ppm. Comparison with the spectra of analogues like 2,7-naphthalenediol nih.gov and other substituted naphthalenes is crucial for definitive peak assignment. doi.orgacs.org

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-3 | ~7.0-7.2 | Doublet | |

| H-4 | ~7.6-7.8 | Doublet | |

| H-5 | ~7.2-7.4 | Doublet | |

| H-6 | ~7.0-7.2 | Doublet of Doublets | |

| H-8 | ~7.9-8.1 | Doublet | Peri-interaction with Cl |

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C-1 | 125-135 | Attached to Chlorine |

| C-2 | 150-155 | Attached to Hydroxyl |

| C-3 | 110-120 | |

| C-4 | 128-132 | |

| C-4a | 130-135 | Quaternary |

| C-5 | 115-125 | |

| C-6 | 115-125 | |

| C-7 | 155-160 | Attached to Hydroxyl |

| C-8 | 120-128 |

Temperature-dependent (VT-NMR) spectroscopy is a key technique for studying dynamic processes in molecules, such as conformational changes or restricted bond rotations that occur on the NMR timescale. umn.edu By recording spectra at different temperatures, one can observe changes in peak shape, from sharp signals at slow exchange rates (low temperature) to broadened signals at intermediate exchange and finally to sharp, averaged signals at fast exchange rates (high temperature). mdpi.com

In the context of naphthalenediols, VT-NMR could be used to study the rotational dynamics around the C-O bonds of the hydroxyl groups or to investigate intermolecular interactions like hydrogen bonding. For example, studies on naphthalimide derivatives have shown that the chemical shifts of aromatic protons can be highly temperature-dependent. mdpi.comresearchgate.net This "hypersensitivity" was attributed to temperature-driven changes in the geometry and intermolecular π–π stacking interactions. researchgate.net

For this compound, VT-NMR could potentially reveal information about the conformational preference of the hydroxyl groups and the energetic barrier to their rotation, which might be influenced by intramolecular hydrogen bonding with the adjacent chlorine atom or with the other hydroxyl group. However, specific studies on the conformational dynamics of this compound using this technique have not been reported.

Broadening of NMR peaks can arise from several factors, including chemical exchange at an intermediate rate, the presence of paramagnetic species, or sample aggregation. rochester.edunmrwiki.org This effect, while sometimes detrimental to spectral resolution, can also be a valuable tool for mechanistic investigations.

For instance, peak broadening can signal the onset of a chemical reaction or a binding event. In host-guest chemistry involving naphthalenediol derivatives, the addition of a guest molecule can cause broadening of the aromatic proton signals of the host, indicating complex formation. ethz.ch The rate of exchange between the free and bound states of the host molecule influences the extent of broadening.

In mechanistic studies, if this compound were involved as a catalyst or substrate, monitoring the line widths of its NMR signals could provide insights into the kinetics of the process. For example, if it participates in a proton transfer equilibrium, the signals of the protons involved would be expected to broaden as the rate of exchange increases. While a powerful concept, the application of NMR peak-broadening analysis to study reaction mechanisms involving this compound has not been specifically documented in the literature.

Temperature-Dependent NMR Spectroscopy for Conformational Dynamics

Mass Spectrometry Techniques (LC-HRMS)

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a cornerstone technique for the analysis of organic compounds. It combines the separation power of liquid chromatography with the mass accuracy of a high-resolution mass spectrometer (such as Orbitrap or TOF). This allows for the determination of the elemental composition of a molecule with high confidence. chromatographyonline.com

For this compound (C₁₀H₇ClO₂), LC-HRMS would be used to confirm its molecular formula. The high-resolution mass spectrometer would measure the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ or [M-H]⁻ with an accuracy of a few parts per million (ppm). The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern, with the ³⁷Cl isotope peak appearing at M+2 with an abundance of approximately one-third of the ³⁵Cl (M) peak.

While specific LC-HRMS data for this compound is not published, the technique is routinely mentioned for the characterization of related naphthalene derivatives. researchgate.netrsc.org

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) |

|---|---|---|---|

| [M]⁺˙ | C₁₀H₇ClO₂ | 194.0107 | 196.0078 |

| [M+H]⁺ | C₁₀H₈ClO₂ | 195.0186 | 197.0156 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

The crystal structure of the parent compound, 2,7-naphthalenediol , has been determined. nih.gov It reveals the planar naphthalene core and the specific arrangement of the molecules in the crystal lattice, dictated by intermolecular hydrogen bonds between the hydroxyl groups of adjacent molecules.

While a complete crystal structure determination for this compound itself has not been reported, studies on liquid crystals incorporating this moiety have been conducted. researchgate.netrsc.org These investigations use X-ray diffraction to probe the mesomorphic phases of materials derived from this compound, confirming its utility as a core unit in materials science. researchgate.net A full single-crystal X-ray analysis of this compound would definitively establish its molecular geometry, including any distortion of the naphthalene ring caused by the substituents, and detail the packing and hydrogen bonding network in the solid state.

Crystallographic Analysis of Naphthalene-2,7-diol Derivativesacs.orgresearchgate.net

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of crystalline compounds, revealing bond lengths and angles. pages.dev The crystal structure of the parent compound, naphthalene-2,7-diol, has been thoroughly characterized. tandfonline.com In its solid state, the structure is stabilized by intermolecular O—H⋯O hydrogen bonds, with O⋯O distances of 2.714 (3) and 2.831 (4) Å. researchgate.net These hydrogen bonds link the molecules into infinite chains, which in turn form puckered sheets. researchgate.net

Derivatives of naphthalene-2,7-diol exhibit complex structural features influenced by their substituents. For instance, the crystal structure of {2,7-Diethoxy-8-[(naphthalen-1-yl)carbonyl]naphthalen-1-yl}(naphthalen-1-yl)methanone, a more complex analogue, has been determined, providing insight into how the naphthalene core accommodates bulky groups. iucr.org In this derivative, the 1-naphthoyl groups at the peri-positions (1- and 8-) are twisted away from the central naphthalene unit, with dihedral angles of 86.48 (4)° and 83.97 (4)° between the terminal and central naphthalene ring systems. iucr.org Studies on other isomers, such as naphthalene 2,3-diol ditoluates, show that weak intermolecular interactions like C–H···O, C–H···π, and π···π stacking play a crucial role in the formation of different polymorphic modifications. acs.org The introduction of a chlorine atom at the 1-position of naphthalene-2,7-diol is expected to influence the crystal packing through halogen bonding and altered steric and electronic profiles.

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

| Naphthalene-2,7-diol | C₁₀H₈O₂ | Monoclinic | P2₁/c | Molecules linked by O—H⋯O hydrogen bonds into infinite chains. researchgate.net | researchgate.netnih.gov |

| {2,7-Diethoxy-8-[(naphthalen-1-yl)carbonyl]naphthalen-1-yl}(naphthalen-1-yl)methanone | C₃₆H₂₈O₄ | Triclinic | P-1 | Significant twisting between central and terminal naphthalene rings due to steric hindrance. iucr.org | iucr.org |

Conformational Assignment and Interconversion Barriersresearchgate.net

Naphthalene derivatives with bulky substituents, particularly at the 1,8- (peri) or adjacent positions, often exhibit atropisomerism, a phenomenon where rotation around a single bond is restricted. researchgate.net Dynamic NMR spectroscopy is a key tool for studying these conformational isomers and determining the energy barriers for their interconversion. researchgate.netacs.org

For 2,7-diisopropoxy-1,8-diarylnaphthalenes, atropisomers could be detected by NMR spectroscopy, and their syn-anti interconversion barriers were determined to be 19.5 and 20.4 kcal/mol in solution. researchgate.net In a more sterically hindered ortho-substituted derivative, the barrier was significantly higher at 31.2 kcal/mol, which was sufficient to allow for the physical separation of the syn and anti atropisomers. researchgate.net When the aryl substituent is particularly bulky, such as a 2-methylnaphthalene (B46627) group, the atropisomers can be stable enough to be separated at room temperature. researchgate.net The interconversion barriers are often reproduced satisfactorily by DFT calculations, confirming that the process is under steric control. researchgate.net

| Compound Type | Interconversion Barrier (ΔG‡) | Method | Reference |

|---|---|---|---|

| 2,7-Diisopropoxy-1,8-di(p-tolyl)naphthalene | 19.5 kcal/mol | Dynamic NMR | researchgate.net |

| 2,7-Diisopropoxy-1,8-di(m-tolyl)naphthalene | 20.4 kcal/mol | Dynamic NMR | researchgate.net |

| 2,7-Diisopropoxy-1,8-di(o-tolyl)naphthalene | 31.2 kcal/mol | Dynamic NMR | researchgate.net |

| 1,8-Diarylnaphthalene systems | 16–18 kcal/mol | Dynamic ¹H NMR | scispace.com |

| 4,5-Di(m-tolyl)-1,8-bis(dimethylamino)naphthalene | ~14.0 kcal/mol | Dynamic ¹H NMR | researchgate.net |

Analysis of Structural Deformation Due to Steric Repulsionsresearchgate.net

Steric repulsion between adjacent or peri-substituents on the naphthalene core can cause significant distortion from planarity. researchgate.netcanterbury.ac.nz The rigid nature of the fused ring system in naphthalene leads to greater steric strain compared to similarly substituted benzene (B151609) rings. canterbury.ac.nz

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electron Transfer Processesresearchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is a vital technique for studying species with unpaired electrons, such as radicals and certain transition metal ions, making it ideal for investigating electron transfer processes. ethernet.edu.et While direct EPR studies on this compound are not widely reported, research on analogous systems demonstrates the utility of this method.

A notable example is the study of naphthalene dioxygenase (NDO), an enzyme that catalyzes the dihydroxylation of naphthalene. nih.gov EPR spectroscopy has been used to characterize the different redox states of the iron centers within the enzyme during catalysis. nih.govresearchgate.net

Native State : In its resting state, the NDO enzyme shows a small EPR signal at g = 4.3, which is characteristic of a high-spin Fe(III) center. The Rieske-type [2Fe-2S] cluster is in its oxidized state and is EPR-silent due to antiferromagnetic coupling. nih.gov

Reduced State : Upon addition of a reducing agent like sodium dithionite, an EPR signal appears in the g ≈ 2 region, which is indicative of the reduction of the Rieske cluster. nih.gov

Reaction with Substrate : When the reduced enzyme reacts with oxygen-saturated naphthalene, changes in the EPR spectrum indicate the transfer of electrons and the re-oxidation of the metal centers as the substrate is converted to the diol product. nih.gov

EPR has also been employed to study single electron transfer (SET) reactions in other naphthalene derivatives, such as the thiol-dependent SET process in naphthalene-1,8-peri-diselenides. nih.gov These studies confirm that EPR is a powerful tool for elucidating the mechanisms of redox reactions and electron transport involving the naphthalene framework. nih.govresearchgate.net

| NDO State | Key EPR Signal | Interpretation | Reference |

|---|---|---|---|

| Native (Resting) | Small signal at g = 4.3 | High-spin Fe(III) at the mononuclear site; oxidized [2Fe-2S] cluster (EPR silent). nih.gov | nih.gov |

| Reduced | Signal around g ≈ 2 | Reduced Rieske-type [2Fe-2S] cluster. nih.gov | nih.gov |

| After turnover with Naphthalene + O₂ | Increased intensity of mononuclear Fe(III) signal | Oxidation of the iron centers following substrate dihydroxylation. nih.gov | nih.gov |

In situ Spectroscopic Techniques for Reaction Monitoringacs.org

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic data without the need for sample extraction. spectroscopyonline.com

In situ NMR Spectroscopy : ¹H NMR spectroscopy has been used to monitor the progress of reactions involving naphthalene derivatives. For example, in the catalytic synthesis of diol products from naphthalenes, ¹H NMR analysis of the crude reaction mixture can detect and quantify the formation of various isomeric products. acs.org In studies of catalytic antioxidant activity, ¹H NMR was used to create kinetic plots by monitoring the formation of dibenzyl disulfide in the presence of naphthalene-1,8-peri-diselenide catalysts over time. nih.gov

In situ Infrared (IR) Spectroscopy : Attenuated Total Reflectance Fourier Transform Infrared (ATR/FT-IR) spectroscopy is another powerful tool for reaction monitoring. It has been successfully applied to follow the synthesis and subsequent cross-linking reactions of epoxy compounds derived from naphthalene-2,7-diol. researchgate.net This technique allows for the confirmation of structural changes by observing the appearance or disappearance of characteristic vibrational bands in real-time. researchgate.net

These methods provide a continuous stream of data on the concentration of reactants, intermediates, and products, which is essential for optimizing reaction conditions and understanding complex reaction mechanisms. spectroscopyonline.com

Computational Chemistry and Theoretical Studies on 1 Chloronaphthalene 2,7 Diol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely applied to predict a variety of properties, from reaction mechanisms to spectroscopic characteristics.

The regioselectivity of electrophilic substitution on aromatic rings is governed by the electron density distribution, which can be effectively modeled by DFT calculations. For naphthalene (B1677914) derivatives, the positions of existing substituents play a crucial role in directing incoming electrophiles.

In the case of the naphthalene-2,7-diol system, the two hydroxyl (-OH) groups are strong activating groups and are ortho, para-directing. The existing chloro-substituent at the C1 position is a deactivating group but is also ortho, para-directing. The ultimate regioselectivity for a further electrophilic attack would depend on the interplay of these directing effects and steric hindrance. For instance, in the electrophilic chlorination of 2-naphthol, the reaction yields 1-chloronaphthalen-2-ol, demonstrating the strong directing effect of the hydroxyl group to the adjacent ortho position. researchgate.net

Theoretical calculations on naphthalene derivatives show that the site of electrophilic attack is often the one with the highest Highest Occupied Molecular Orbital (HOMO) energy. acs.org For 1-chloronaphthalene-2,7-diol, DFT calculations would be essential to map the molecular electrostatic potential and analyze the frontier molecular orbitals (HOMO and LUMO) to predict the most likely sites for further substitution.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface, locating transition states, and calculating activation energy barriers. This allows for the differentiation between stepwise and concerted pathways.

For example, in the context of Diels-Alder reactions involving complex dienes and dienophiles, DFT calculations have been used to corroborate experimental findings, suggesting that regioselectivity and stereoselectivity can be controlled by specific interactions in the transition state. mdpi.com Similarly, theoretical studies on sterically congested 1,8-diarylnaphthalenes, which are structurally related to substituted naphthalenes, have used DFT to predict rotational energy barriers. These computational predictions were found to be in satisfactory agreement with experimental data derived from dynamic NMR experiments, which measured free energy of activation for conformational changes. researchgate.net Such studies show that DFT can accurately model the energy required to overcome steric hindrance during molecular rotations, a key aspect of dynamic chemical processes.

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. DFT, especially when paired with dispersion corrections, is a reliable method for studying these weak forces. The Non-Covalent Interaction (NCI) index is a particularly useful visualization tool derived from the electron density (ρ) and its reduced density gradient (s). It allows for the identification and characterization of weak interactions in 3D space. jussieu.fr

Hydrogen Bonding: The two hydroxyl groups in this compound can act as both hydrogen bond donors and acceptors, leading to the formation of strong intermolecular networks.

π-π Stacking: The aromatic naphthalene core facilitates π-π stacking interactions, which are crucial for crystal engineering and the properties of liquid crystals.

C-H/π Interactions: The interaction between C-H bonds and the π-system of the naphthalene ring can further stabilize molecular conformations and assemblies. researchgate.net

Halogen Bonding: The chlorine atom can potentially act as a halogen bond donor, interacting with a nucleophilic region on an adjacent molecule.

Theoretical studies have shown that non-covalent attractive π-π interactions can control the regioselectivity in certain reactions, overriding traditional secondary orbital interactions. mdpi.com The analysis of these subtle forces via DFT is therefore essential for a complete understanding of the molecule's behavior.

Investigation of Reaction Barriers and Concerted Pathways

Molecular Modeling and Dynamics Simulations

While DFT provides a static, time-independent picture of molecules, molecular modeling and dynamics (MD) simulations offer insights into their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvation, and transport properties. acs.org

For a molecule like this compound, MD simulations could be employed to:

Study Conformational Dynamics: Analyze the flexibility of the molecule, including the rotation of the hydroxyl groups. In more complex derivatives, such as 2,7-diisopropoxy-1,8-diarylnaphthalenes, molecular modeling has been used to predict rotational barriers, complementing experimental NMR data. researchgate.net

Simulate Solvation: Understand how the molecule interacts with different solvents. For example, all-atom MD simulations have been used to study the diffusion and solvation of fullerene (C60) in 1-chloronaphthalene (B1664548), highlighting the importance of this solvent for its high solubility. researchgate.net

Predict Crystal Packing: Simulate the self-assembly of molecules to predict the most stable crystal structures, driven by the non-covalent interactions discussed previously.

The accuracy of MD simulations heavily relies on the quality of the force field, which consists of a set of parameters describing the potential energy of the system. These parameters are often derived from high-level quantum mechanical calculations (like DFT) or experimental data. acs.org

Theoretical Prediction of Mesomorphic Properties and Thermal Behavior

Naphthalene-2,7-diol is a known core for forming bent-shaped (or "banana") liquid crystals. The mesomorphic properties (the formation of liquid crystal phases) are highly sensitive to the molecular structure, particularly the nature and position of substituents.

A study on 1-substituted naphthalene-2,7-diol derivatives investigated the effect of CH₃, CN, and Cl groups on their liquid crystalline behavior. researchgate.netresearchgate.net The findings demonstrated a strong dependence of the mesophase type on the substituent. While the non-substituted core formed a high-temperature BX phase and a B4 phase, the chloro- and methyl-substituted compounds were found to exhibit B2 phases. researchgate.netresearchgate.net The introduction of a chloro-substituent can also lead to a narrowing of the mesophase range or even the complete disappearance of mesophases in some systems. researchgate.net

DFT calculations complement these experimental findings by providing insights into the relationship between molecular geometry and mesomorphic behavior. Studies on related non-symmetrical naphthyl benzoate (B1203000) esters have shown that DFT calculations can confirm the linearity and planarity of the molecules, which are crucial for the formation of stable nematic phases. researchgate.net Furthermore, theoretical calculations indicate that increasing the rigidity of the molecular core, for instance by adding fused rings, directly impacts its thermal and geometrical parameters. researchgate.net

| Substituent at C1 of Naphthalene-2,7-diol Core | Observed Mesophase(s) | Reference |

| H (non-substituted) | BX, B4 | researchgate.net |

| CH₃ | B2 | researchgate.net |

| Cl | B2 | researchgate.net |

| CN | N, B2 (chiral and racemic) | researchgate.net |

This table summarizes the observed liquid crystal phases for different 1-substituted naphthalene-2,7-diol derivatives.

Electronic Structure Computations for Naphthalene-2,7-diol Derivatives

The electronic structure of a molecule, particularly the energies and distributions of its frontier molecular orbitals (HOMO and LUMO), dictates its optical and electronic properties, such as conductivity and reactivity.

Quantum chemical calculations using DFT have been performed to determine the electronic properties of various naphthalene derivatives, including the parent 2,7-naphthalenediol (2,7-Nol). nih.gov These studies analyze how different substituents and their positions on the naphthalene ring influence the electronic structure. For instance, the energy of the HOMO level is a key parameter; for a series of hydroxylated naphthalenes, the calculated HOMO energy in the gas phase for 2,7-Nol was -5.906 eV. nih.gov Such calculations are vital for designing organic semiconductor materials, as the transport of charge carriers is dependent on intermolecular interactions and the electronic properties of the individual molecules. nih.gov

| Compound | Calculated HOMO Energy (eV) | Reference |

| 4-Methyl-1-naphthol | -5.430 | nih.gov |

| 2,7-Naphthalenediol | -5.906 | nih.gov |

This table presents examples of calculated HOMO energy levels for naphthalene derivatives, illustrating the influence of substituents on electronic properties.

Although specific data for this compound is not available in this context, it is expected that the introduction of an electron-withdrawing chlorine atom would lower the HOMO and LUMO energy levels compared to the unsubstituted diol, thereby affecting its conductivity and redox properties.

Advanced Materials Applications and Structure Property Relationships of Naphthalene 2,7 Diol Derivatives

Naphthalene-2,7-diol Derivatives in Liquid Crystalline Systems

The bent shape of the 2,7-disubstituted naphthalene (B1677914) core is a key feature in the design of bent-core (or "banana") liquid crystals, which are known for their ability to form polar and chiral superstructures from achiral molecules.

The synthesis of bent-core liquid crystals based on 2,7-dihydroxynaphthalene (B41206) typically involves the esterification of the two hydroxyl groups with various aromatic or aliphatic carboxylic acids. These "arms" of the bent-core molecule play a crucial role in determining its mesomorphic behavior. The synthesis strategy often involves a multi-step process where the naphthalene core is first functionalized, followed by the attachment of the side arms through ester linkages. For instance, the reaction of 1-chloro-naphthalene-2,7-diol with appropriately substituted benzoyl chlorides in the presence of a base would yield the desired bent-core molecules. The choice of the side arms, including their length and the presence of other functional groups, is critical in tuning the liquid crystalline properties.

A general synthetic route might involve the protection of the hydroxyl groups, followed by the introduction of the chloro substituent, and subsequent deprotection and esterification. The purification of the final products is often achieved through column chromatography and recrystallization.

The introduction of a lateral substituent, such as a chlorine atom, at the 1-position of the naphthalene-2,7-diol core has a profound impact on the mesomorphic phases exhibited by the resulting bent-core liquid crystals. researchgate.net The steric and electronic effects of the substituent can alter the molecular packing and intermolecular interactions, leading to the stabilization or destabilization of certain liquid crystalline phases.

Research has shown that the presence of an electron-withdrawing group like chlorine can lead to the formation of polar smectic phases. tandfonline.com In contrast, an electron-donating group like a methyl group at the same position may favor the formation of apolar smectic C and nematic phases. tandfonline.com The chloro group's influence is attributed to its ability to increase the breadth of the molecule and potentially induce dipole moments that favor specific packing arrangements. ias.ac.in Studies on analogous systems have demonstrated that lateral substitution can significantly affect the transition temperatures and the type of mesophases observed. researchgate.netresearchgate.net For example, in some naphthalene-based systems, chloro-substituted materials exhibited no mesophases, highlighting the delicate balance of intermolecular forces required for liquid crystal formation. researchgate.net

Table 1: Influence of Lateral Substituents on Mesomorphic Properties of Naphthalene-2,7-diol Derivatives

| Substituent (X) at C-1 | Typical Mesophases Observed | Rationale for Influence |

| H | High-temperature BX phase, B4 phase | Unsubstituted core allows for specific packing arrangements leading to these phases. researchgate.net |

| CH₃ | B2 phases | The methyl group acts as a steric hindrance, modifying the packing and favoring the B2 phase. researchgate.net |

| Cl | B2 phases | The electron-withdrawing nature and size of the chloro group influence the intermolecular interactions, promoting the formation of B2 phases. researchgate.net |

| CN | Chiral B2 and racemic B2 phases | The strong dipole moment of the nitrile group leads to complex phase behavior, including transitions between chiral and racemic phases. researchgate.net |

This table is a generalized representation based on findings from various naphthalene-2,7-diol derivatives.

Influence of Lateral Substituents (e.g., Cl, CH3, CN) on Mesomorphic Phases

Naphthalene Derivatives as Photoluminescent and Chiral Sensors

1,8-Diarylnaphthalenes, which share the naphthalene core, have shown significant promise as photoluminescent and chiral sensors. researchgate.net The photophysical properties of these molecules are highly sensitive to their environment and conformation. While the focus of this article is on 1-chloronaphthalene-2,7-diol, the principles derived from related naphthalene systems are relevant. The introduction of functional groups that can interact with specific analytes allows for the design of sensors. For instance, the hydroxyl groups of this compound could potentially act as binding sites for certain molecules, leading to a change in the fluorescence or chiroptical properties of a larger molecular assembly containing this core. The chlorine atom could further modulate the electronic properties of the naphthalene ring system, influencing its photoluminescent behavior.

Stereodynamic Switches and Nonlinear Optic Chromophores Based on Naphthalene Scaffolds

The restricted rotation around the aryl-naphthalene bonds in 1,8-diarylnaphthalenes makes them suitable candidates for stereodynamic switches. researchgate.net These molecules can exist as atropisomers, and the interconversion between these isomers can be controlled by external stimuli such as light or heat. The energy barrier for this rotation can be tuned by the substituents on the aryl rings and the naphthalene core. researchgate.net While this compound itself is not a 1,8-diaryl derivative, its rigid core could be incorporated into larger molecular architectures to create novel stereodynamic systems.

Furthermore, naphthalene derivatives have been investigated as components of nonlinear optic (NLO) chromophores. researchgate.net The extended π-system of the naphthalene ring, coupled with electron-donating and electron-withdrawing groups, can lead to significant second-order NLO responses. The this compound moiety, with its electron-withdrawing chlorine and electron-donating hydroxyl groups, possesses the fundamental electronic asymmetry required for NLO activity, making its derivatives potential candidates for such applications.

Application of Naphthalene Derivatives in Organic Light-Emitting Diodes (OLEDs)

Naphthalene derivatives are utilized in the development of materials for organic light-emitting diodes (OLEDs). researchgate.netacs.org They can be incorporated into the emissive layer or charge-transporting layers of OLED devices. The fluorescence properties of naphthalene-based molecules can be tuned to achieve emission across the visible spectrum. For instance, some naphthalene derivatives have been used to create high-performance blue and green OLEDs. researchgate.net The synthesis of certain OLED materials has involved the use of 1-chloronaphthalene (B1664548) as a solvent in the reaction process. acs.org While direct applications of this compound in OLEDs are not widely documented, its structural features suggest potential as a building block for new OLED materials. The combination of the naphthalene core with the chloro and diol functionalities could be exploited to design molecules with specific electronic and photophysical properties suitable for OLED applications.

Chiral Ligands in Asymmetric Synthesis Derived from Naphthalene Cores

The naphthalene core, particularly the 1,1'-bi-2-naphthol (B31242) (BINOL) framework, serves as a foundational structure for a highly successful class of C₂ symmetric chiral ligands. nih.govnih.gov These ligands are prized in asymmetric catalysis for their ability to create a well-defined, sterically hindered chiral environment around a metal center, thereby enabling high levels of enantioselectivity in a wide range of chemical transformations. nih.govresearchgate.net The synthesis of these ligands often begins with the oxidative coupling of naphthol derivatives. nih.gov

Naphthalene-2,7-diol is a versatile precursor for creating specialized naphthol derivatives. For instance, it can be partially methylated to produce 7-methoxynaphthalen-2-ol, which can then undergo self-oxidative coupling catalyzed by metal salts like FeCl₃·H₂O to form binaphthyl systems. nih.gov This approach allows for the introduction of various functional groups onto the naphthalene backbone, which is crucial for fine-tuning the ligand's electronic and steric properties.

The development of ligands derived from the broader family of 1,1′-Bi-2-naphthol (BINOL) has been extensive. These ligands, including prominent examples like BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), have found wide application in critical reactions such as asymmetric hydrogenation, Suzuki–Miyaura coupling, and C(sp²)–H bond functionalization. nih.govresearchgate.net The effectiveness of these ligands is attributed to the restricted rotation around the C-C bond connecting the two naphthalene rings, which creates a stable, chiral pocket. Functional groups at the 2,2′ positions can increase this rotational barrier, preventing atropisomerization at higher temperatures. nih.gov

Investigation of Structure-Property Relationships in this compound and Related Naphthalene Systems

The relationship between the molecular structure of naphthalene derivatives and their material properties is a subject of detailed scientific investigation. The introduction of substituents onto the naphthalene core, such as a chlorine atom in this compound, can profoundly alter its electronic distribution, steric profile, and intermolecular interactions, thereby influencing its macroscopic properties.

Studies on related systems provide insight into the expected effects of the chloro-substituent. Halogenation of naphthalene-2,7-diol is a known synthetic route. For example, monobromination yields the 1-bromo derivative, while dichlorination can result in the 1,6-dichloro or 1,8-dichloro compounds depending on the reaction conditions. researchgate.net The synthesis of 6-Bromo-1-chloronaphthalene-2,7-diol has been achieved through the bromination of this compound, demonstrating the accessibility of multi-halogenated systems. researchgate.net These halogen atoms act as versatile handles for further functionalization, such as in Suzuki-Miyaura cross-coupling reactions to create more complex aryl-naphthalene structures. researchgate.net

The position and nature of substituents are critical in determining material properties, such as those seen in liquid crystals. Research on bent-core compounds derived from 2,7-dihydroxynaphthalene has shown that introducing a lateral substituent significantly impacts mesomorphic behavior. researchgate.net For instance, a chloro substituent (an electron-withdrawing group) on the arms of the bent-core molecule was found to promote the formation of polar phases, whereas a methyl group (an electron-donating group) led to apolar smectic C and nematic phases. researchgate.net This highlights the powerful influence of a single atom's electronic character on the self-assembly and phase behavior of the material.

In the context of this compound, the chlorine atom at the C1 position introduces both an inductive electron-withdrawing effect and a steric presence. This can influence hydrogen bonding patterns involving the hydroxyl groups at C2 and C7, as well as π-π stacking interactions between naphthalene cores. These modifications can be leveraged in the design of advanced materials. For example, in naphthalene diimide (NDI) based polymers used in organic electronics, the solvent used for film casting, such as 1-chloronaphthalene, can influence the molecular packing orientation (face-on vs. edge-on), which in turn affects charge carrier mobility in devices. acs.org This solvent-analyte interaction underscores the importance of the electronic nature of chlorinated naphthalenes.

The physical properties of chlorinated naphthalenes differ significantly from their parent naphthalene. 1-Chloronaphthalene, for instance, is a liquid at room temperature with a much higher boiling point than naphthalene, and it is used as a solvent and an intermediate in the synthesis of dyes and other chemicals. wikipedia.orgsmolecule.com

Interactive Data Table: Physical Properties of Naphthalene and Related Compounds

This table summarizes key physical properties of naphthalene and its 1-chloro derivative to illustrate the effect of chlorination.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Naphthalene | C₁₀H₈ | 128.17 | 80.26 | 218 |

| 1-Chloronaphthalene | C₁₀H₇Cl | 162.62 | -20 | 263 |

Future Research Directions and Emerging Avenues for 1 Chloronaphthalene 2,7 Diol Research

Development of Novel and Sustainable Synthetic Routes for Halogenated Naphthalenediols

The synthesis of specifically substituted naphthalenediols, such as 1-Chloronaphthalene-2,7-diol, often relies on multi-step processes that can be inefficient and generate significant waste. cognitoedu.org Future research will likely focus on developing more direct, regioselective, and sustainable synthetic methodologies.

Key areas for development include:

Catalytic Halogenation and Hydroxylation: Moving beyond stoichiometric reagents, the use of advanced catalytic systems could provide precise control over the position of halogen and hydroxyl groups on the naphthalene (B1677914) ring. For instance, biomimetic iron catalysts have shown promise in the syn-dihydroxylation of naphthalenes, a process that could be adapted for creating diol functionalities on chlorinated precursors. acs.orgnih.gov

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Sonogashira coupling, which are already used for derivatizing brominated naphthalenes, could be further explored. researchgate.net Research into the direct C-H activation and functionalization of naphthalene-2,7-diol would represent a significant leap forward, potentially allowing for the direct introduction of a chlorine atom without the need for pre-functionalized starting materials.

Flow Chemistry and Process Optimization: Implementing continuous flow reactors for halogenation or other modification steps can enhance safety, improve reaction efficiency, and allow for easier scalability compared to traditional batch processes.

A comparative look at potential synthetic strategies is outlined below:

| Synthetic Approach | Current Status/Related Examples | Future Potential for this compound |

| Classical Electrophilic Halogenation | Bromination of 1-chloro-naphthalene-2,7-diol yields 6-Bromo-1-chloronaphthalene-2,7-diol. researchgate.net | Optimization for higher selectivity and yield; reduction of byproducts. |

| Catalytic Dihydroxylation | Iron catalysts used for dearomative syn-dihydroxylation of naphthalene and its derivatives. acs.orgnih.gov | Application to 1-chloronaphthalene (B1664548) to directly synthesize the diol, offering a potentially greener route. |

| Metal-Catalyzed Reactions | Rh(II)-catalyzed reactions of diazo compounds to form halonaphthalenyl ethers. clockss.org | Development of catalytic methods for direct, regioselective chlorination of naphthalene-2,7-diol. |

| Mechanochemistry | Ball milling used to activate C-F and C-Br bonds in fluoronaphthalenes and bromonaphthalenes. semanticscholar.org | Exploration of solid-state synthetic methods to reduce solvent use and potentially access novel reactivity. |

Exploration of Undiscovered Reactivity Patterns and Derivatization Opportunities

The two hydroxyl groups and the chlorine atom on this compound are gateways to a vast array of derivatives with potentially novel properties. While the parent compound, naphthalene-2,7-diol, is known to undergo reactions like oxidation and esterification to form precursors for materials such as epoxy resins, the influence of the chlorine atom on this reactivity is an area ripe for exploration. cymitquimica.com

Future research should investigate:

Polymer Monomer Synthesis: Exploring the use of this compound as a monomer for producing new polyesters, polyethers, and polycarbonates. The presence of the chlorine atom could enhance properties like flame retardancy, thermal stability, and chemical resistance.

Cross-Coupling Reactions: The chlorine atom, while less reactive than bromine or iodine, can participate in cross-coupling reactions under appropriate catalytic conditions. This opens the door to creating a wide range of derivatives by attaching aryl, alkyl, or other functional groups at the 1-position.

Heterocyclic Synthesis: The diol functionality can be used as a starting point for constructing novel heterocyclic systems fused to the naphthalene core, which could have interesting photophysical or biological properties. nih.gov

Coordination Chemistry: The hydroxyl groups can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with tailored electronic and structural properties.

Application of Advanced Spectroscopic and Imaging Techniques

A thorough understanding of the structural, electronic, and dynamic properties of this compound and its derivatives is crucial for guiding their application. While standard techniques like NMR and IR are foundational, advanced spectroscopic methods can provide deeper insights. uclouvain.be

Emerging techniques applicable to this research include:

Two-Dimensional NMR (2D NMR): Techniques like COSY, HSQC, and HMBC are powerful for unambiguously assigning the structure of complex derivatives and for studying intermolecular interactions. numberanalytics.com

Solid-State NMR (ssNMR): For polymers and materials derived from this compound, ssNMR can provide detailed information about morphology, molecular packing, and dynamics in the solid state, as has been demonstrated for materials derived from 2,3-naphthalenediol. mdpi.com

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy: This high-resolution technique can determine the precise gas-phase structure of the molecule and its conformers, providing benchmark data for computational models. researchgate.net

Time-Resolved Spectroscopy: Techniques like transient absorption and time-resolved fluorescence spectroscopy can probe the excited-state dynamics of this compound derivatives, which is essential for applications in organic electronics and photonics. numberanalytics.com

Surface-Enhanced Raman Spectroscopy (SERS): SERS offers ultra-sensitive detection and can be used to study the molecule's interaction with surfaces, which is relevant for sensing and catalysis applications. numberanalytics.com

| Spectroscopic Technique | Information Gained | Relevance to this compound Research |

| 2D NMR Spectroscopy | Detailed molecular structure, connectivity, and intermolecular interactions. numberanalytics.com | Elucidation of complex derivative structures and study of self-assembly. |